molecular formula C10H13NO4S B1373739 4-methanesulfonyl-N-methoxy-N-methylbenzamide CAS No. 1330905-10-6

4-methanesulfonyl-N-methoxy-N-methylbenzamide

Cat. No.: B1373739
CAS No.: 1330905-10-6
M. Wt: 243.28 g/mol
InChI Key: UIDGYFLWPNOVTG-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conversion of Hindered Carboxylic Acids

A study by Woo, Fenster, and Dake (2004) highlights the use of methanesulfonyl chloride (related to 4-methanesulfonyl-N-methoxy-N-methylbenzamide) in converting sterically hindered carboxylic acids to N-methoxy-N-methyl amides. This process offers an efficient pathway with yields ranging from 59% to 88%, demonstrating its utility in organic synthesis (Woo, Fenster, & Dake, 2004).

Cyclization of Triazoles

Furukawa et al. (2019) conducted a study involving rhodium-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, using methanesulfinyloxy (a related compound to this compound). This process yielded sulfonylated unsaturated piperidines, indicating potential applications in the synthesis of complex organic molecules (Furukawa et al., 2019).

Synthesis of Self-Assemblies

Shankar et al. (2011) explored the reaction of diethyltin(methoxy)methanesulfonate with phosphonate ligands to create three-dimensional self-assemblies. This study shows the applicability of methanesulfonyl compounds in the formation of complex molecular structures, which could be relevant for materials science and nanotechnology (Shankar et al., 2011).

Methane Activation

De Petris et al. (2009) researched the activation of methane by SO(2)(*+) radical cation, which forms methoxy radicals. This study provides insight into methane's chemical reactivity and potential applications in energy or environmental science (de Petris et al., 2009).

Synthesis of Dithio-Anhydro-Hexitol Derivatives

Bozo et al. (2000) investigated the synthesis of various dithio-anhydro-hexitol derivatives, using methanesulfonyl as a key reagent. This research contributes to the field of carbohydrate chemistry and could have implications for pharmaceutical and biochemical applications (Bozo et al., 2000).

Enantioselective C-H Functionalization

Kubiak et al. (2016) achieved enantioselective C-H functionalization using N-sulfonyl-1,2,3-triazoles, which are closely related to the 4-methanesulfonyl compound. This method is significant for creating chiral molecules, a crucial aspect of medicinal chemistry (Kubiak et al., 2016).

Mechanism of Action

Target of Action

4-Methanesulfonyl-N-methoxy-N-methylbenzamide, also known as MMMP, is a chemical that belongs to the family of sulfonamides.

Biochemical Pathways

. More research is required to understand the downstream effects of this compound on various biochemical pathways.

Pharmacokinetics

. These properties play a crucial role in determining the bioavailability of the compound.

Action Environment

. More research is required to understand how environmental conditions might affect the action of this compound.

Biochemical Analysis

Biochemical Properties

4-methanesulfonyl-N-methoxy-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and subsequently affecting the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over extended periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, where it exerts its effects. For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism .

Properties

IUPAC Name

N-methoxy-N-methyl-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(15-2)10(12)8-4-6-9(7-5-8)16(3,13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDGYFLWPNOVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330905-10-6
Record name 4-methanesulfonyl-N-methoxy-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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